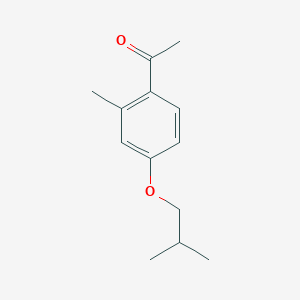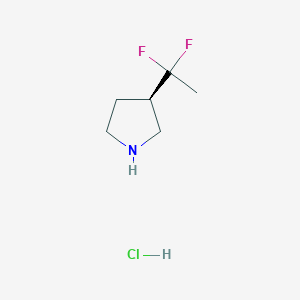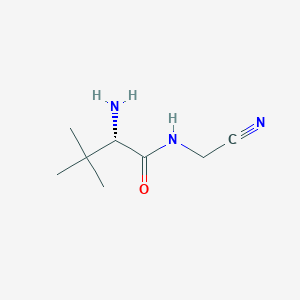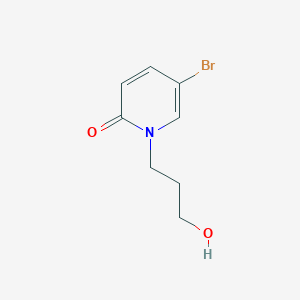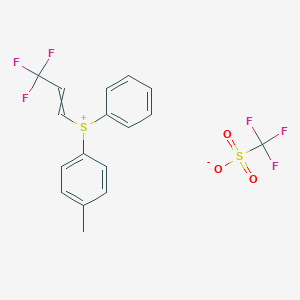
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is a complex organic compound that features a sulfanium ion paired with a trifluoromethanesulfonate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate typically involves the reaction of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfide with a suitable oxidizing agent to form the sulfanium ion. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trifluoromethanesulfonate counterion is introduced through a subsequent ion exchange process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanium ion can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can be used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to modulate enzyme activity or interact with specific molecular targets.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecule and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfanium salts and trifluoromethanesulfonate derivatives. Examples include:
- (4-Methylphenyl)-phenylsulfanium;trifluoromethanesulfonate
- (3,3,3-Trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
Uniqueness
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is unique due to the presence of both the (4-Methylphenyl)-phenyl and (3,3,3-trifluoroprop-1-enyl) groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C17H14F6O3S2 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(4-methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H14F3S.CHF3O3S/c1-13-7-9-15(10-8-13)20(12-11-16(17,18)19)14-5-3-2-4-6-14;2-1(3,4)8(5,6)7/h2-12H,1H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
SJHJDXWPGOZXHK-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
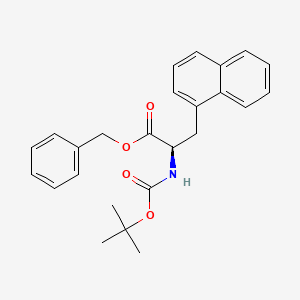
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
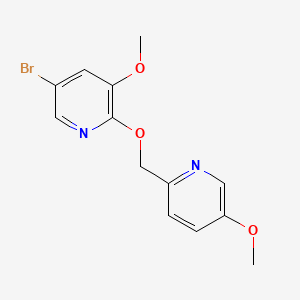
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
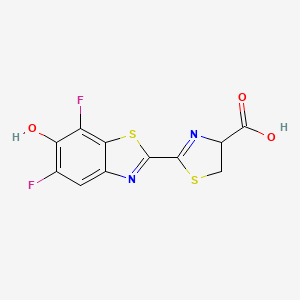
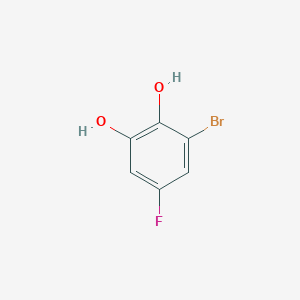
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
